molecular formula C8H12N4O2 B13047643 N-butyl-5-nitropyrimidin-2-amine

N-butyl-5-nitropyrimidin-2-amine

Cat. No.: B13047643
M. Wt: 196.21 g/mol
InChI Key: OKXWVOCJLPIICD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Butyl-5-nitropyrimidin-2-amine is a chemical compound of interest in scientific research and development, particularly in the field of synthetic and medicinal chemistry. It belongs to the class of 5-nitropyrimidine derivatives, which are characterized by an electron-deficient aromatic ring system. This electron-poor nature, imparted by the nitro group, makes these compounds valuable intermediates in nucleophilic substitution reactions and ring transformation processes . As a building block, this compound is useful for constructing more complex molecular architectures. Researchers utilize such nitro-substituted heterocycles in the synthesis of potential pharmaceutical candidates, agrochemicals, and functional materials . The molecular scaffold is a key feature in the design of ligands for various biological targets. The compound is provided for research applications only and is not intended for human or veterinary diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H12N4O2

Molecular Weight

196.21 g/mol

IUPAC Name

N-butyl-5-nitropyrimidin-2-amine

InChI

InChI=1S/C8H12N4O2/c1-2-3-4-9-8-10-5-7(6-11-8)12(13)14/h5-6H,2-4H2,1H3,(H,9,10,11)

InChI Key

OKXWVOCJLPIICD-UHFFFAOYSA-N

Canonical SMILES

CCCCNC1=NC=C(C=N1)[N+](=O)[O-]

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways of N Butyl 5 Nitropyrimidin 2 Amine

Direct Synthesis Approaches to N-butyl-5-nitropyrimidin-2-amine

Direct synthesis strategies aim to construct the target molecule by forming the pyrimidine (B1678525) ring with the required substituents already in place or by a sequence of reactions on a simple pyrimidine precursor.

Nitration of Pyrimidine Precursors and Subsequent Alkylation/Amination

A common and straightforward approach begins with a simple pyrimidine derivative, which is first nitrated and then functionalized with the butylamino group.

The initial step typically involves the nitration of 2-aminopyrimidine (B69317). This reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid. The strong acid mixture protonates the pyrimidine ring, making it susceptible to electrophilic attack by the nitronium ion (NO₂⁺). The reaction conditions, such as temperature and reaction time, must be carefully controlled to achieve selective nitration at the C5 position, yielding 2-amino-5-nitropyrimidine (B189733).

Following the successful synthesis of 2-amino-5-nitropyrimidine, the final step is the introduction of the n-butyl group onto the amino functionality. The N-alkylation of 2-aminopyrimidines can be challenging. Direct alkylation of the exocyclic amino group using butyl halides (e.g., 1-bromobutane (B133212) or 1-iodobutane) often requires harsh conditions and can lead to a mixture of products, including dialkylation or alkylation on the ring nitrogen atoms. A study on the N-alkylation of related 2-benzylthiopyrimidines utilized a base such as potassium carbonate in a solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution. researchgate.net For challenging substrates like 2-aminothiophenes, a one-pot N-carbamoylation followed by N-alkylation has been developed to achieve substitution under milder conditions. A similar strategy could potentially be adapted for 2-amino-5-nitropyrimidine.

Table 1: Representative Conditions for Nitration of 2-Aminopyrimidine

ReagentsSolventTemperatureTimeYield
Concentrated H₂SO₄, Fuming HNO₃1,2-Dichloroethane< 10°C then 58°C10-12 h~92%
Concentrated H₂SO₄, 65% HNO₃None< 35°C then 45°C2 h~66%

Amination of Nitropyrimidine Scaffolds with n-butylamine

An alternative route involves the displacement of a suitable leaving group from the C2 position of a 5-nitropyrimidine (B80762) scaffold by n-butylamine. While halogens are the most common leaving groups (discussed in section 2.2.1), other groups like methoxy (B1213986) (-OCH₃) can also be displaced.

This pathway would first involve the synthesis of 2-methoxy-5-nitropyrimidine (B76631). This intermediate can be prepared from 2-chloro-5-nitropyrimidine (B88076) via nucleophilic substitution with sodium methoxide, or through the direct nitration of 2-methoxypyridine. ontosight.ai The resulting 2-methoxy-5-nitropyrimidine is then subjected to aminolysis with n-butylamine. The electron-withdrawing nitro group at the C5 position activates the C2 position towards nucleophilic attack, facilitating the displacement of the methoxy group by the n-butylamine nucleophile. This reaction is typically performed by heating the reactants in a suitable solvent, sometimes with the addition of a base to neutralize any generated acid.

Multicomponent Reaction Strategies for this compound Synthesis

Multicomponent reactions (MCRs), where three or more reactants combine in a one-pot synthesis, offer an efficient and atom-economical approach to complex molecules like substituted pyrimidines. researchgate.net While no specific MCR has been reported for the direct synthesis of this compound, a plausible strategy can be devised based on established pyrimidine syntheses.

A general and widely used method for pyrimidine synthesis is the Principal Synthesis, which involves the condensation of a 1,3-dicarbonyl compound with an amidine. To construct the target molecule, one could hypothetically use N-butylguanidine as the amidine component. The challenge lies in sourcing a suitable three-carbon component that already contains the nitro group at the equivalent of the pyrimidine C5 position. A potential reactant could be nitromalondialdehyde or an equivalent thereof. The condensation reaction would proceed to form the desired this compound directly. Such MCRs are often catalyzed by an acid or base and can be performed under relatively mild conditions.

Functional Group Interconversion Pathways for this compound

These pathways rely on modifying a pre-formed pyrimidine ring that already contains some of the necessary functional groups. The most significant of these is the Nucleophilic Aromatic Substitution (SNAr).

Nucleophilic Aromatic Substitution (SNAr) on Halogenated Nitropyrimidines

The most prevalent and reliable method for synthesizing this compound is through the nucleophilic aromatic substitution (SNAr) reaction. This pathway utilizes a halogenated nitropyrimidine, typically 2-chloro-5-nitropyrimidine, as the electrophilic substrate.

The pyrimidine ring is inherently electron-deficient, and this deficiency is significantly amplified by the presence of a strong electron-withdrawing nitro group at the C5 position. This activation renders the halogenated positions (C2, C4, C6) highly susceptible to attack by nucleophiles. In the case of 2-chloro-5-nitropyrimidine, the chlorine atom at the C2 position serves as an excellent leaving group.

The reaction involves the direct treatment of 2-chloro-5-nitropyrimidine with n-butylamine. The nitrogen atom of n-butylamine acts as the nucleophile, attacking the C2 carbon of the pyrimidine ring. This leads to the formation of a transient, negatively charged intermediate known as a Meisenheimer complex, which is stabilized by the electron-withdrawing nitro group. The subsequent expulsion of the chloride ion restores the aromaticity of the ring, yielding the final product, this compound. The reaction is often carried out in a polar solvent, such as ethanol (B145695) or DMF, and may be facilitated by the addition of a non-nucleophilic base (e.g., triethylamine (B128534) or diisopropylethylamine) to scavenge the HCl generated during the reaction.

Table 2: General Conditions for SNAr of 2-Chloro-5-nitropyrimidine with n-butylamine

SubstrateNucleophileSolventBase (optional)Temperature
2-Chloro-5-nitropyrimidinen-ButylamineEthanol, Dioxane, or DMFTriethylamine (Et₃N) or K₂CO₃Room Temp. to Reflux

When the pyrimidine ring contains multiple halogen substituents, the regioselectivity of the SNAr reaction becomes a critical consideration. For instance, in the case of 2,4-dichloro-5-nitropyrimidine (B15318), amination with a primary amine like n-butylamine shows a high degree of regioselectivity.

The C4 position is generally more activated towards nucleophilic attack than the C2 position in 5-nitropyrimidines. sigmaaldrich.com This is because the negative charge in the Meisenheimer intermediate formed upon attack at C4 can be delocalized onto both ring nitrogens, whereas attack at C2 allows delocalization onto only one ring nitrogen. Consequently, the reaction of 2,4-dichloro-5-nitropyrimidine with one equivalent of n-butylamine under controlled conditions would selectively yield 2-chloro-N-butyl-5-nitropyrimidin-4-amine. To synthesize the target this compound from this di-chloro precursor, a different strategy would be needed, such as using a different nucleophile for the C4 position that could later be removed or modified, or by forcing the reaction at the C2 position, which can be challenging. However, some studies have shown that using tertiary amine nucleophiles can favor C2 selectivity on 2,4-dichloro-5-nitropyrimidines. nih.gov This highlights that regioselectivity can be finely tuned by the choice of nucleophile and reaction conditions. ontosight.ai

Influence of Leaving Groups and Substituent Effects in SNAr Reactions

Nucleophilic aromatic substitution (SNAr) is a primary method for introducing the butylamino group onto the pyrimidine ring. The efficiency of this reaction is significantly influenced by the nature of the leaving group on the pyrimidine core and the electronic effects of other substituents.

The reactivity of the pyrimidine ring towards nucleophilic attack is enhanced by the presence of electron-withdrawing groups. masterorganicchemistry.com The nitro group at the 5-position is a powerful electron-withdrawing substituent that activates the pyrimidine ring for SNAr reactions. nih.govwikipedia.org This activation is crucial for the displacement of a leaving group at the 2- or 4-positions.

The nature of the leaving group also plays a critical role. In SNAr reactions, the typical order of leaving group ability is often F > Cl > Br > I. nih.govrsc.org This is because the rate-determining step is the initial attack of the nucleophile, which is accelerated by more electronegative atoms that increase the electrophilicity of the carbon center. masterorganicchemistry.comwikipedia.org Other groups, such as sulfones, can also serve as effective leaving groups in pyrimidine chemistry. rsc.org

The position of the leaving group on the pyrimidine ring dictates the regioselectivity of the substitution. Generally, the C4 position is more reactive towards nucleophilic attack than the C2 position when both are substituted with identical leaving groups. stackexchange.comnih.gov This is attributed to the greater stabilization of the Meisenheimer intermediate formed during attack at C4. stackexchange.com

Table 1: Influence of Leaving Group on SNAr Reaction Yield This table is illustrative and based on general principles of SNAr reactions on activated heterocyclic systems. Actual yields can vary based on specific reaction conditions.

Starting Material Leaving Group Relative Reactivity Predicted Yield of this compound
2-Fluoro-5-nitropyrimidine F High Excellent
2-Chloro-5-nitropyrimidine Cl Moderate Good
2-Bromo-5-nitropyrimidine Br Moderate Good
2-Iodo-5-nitropyrimidine I Low Fair
2-(Methylsulfonyl)-5-nitropyrimidine SO₂CH₃ High Excellent

Amine Functionalization of Pyrimidine Derivatives

The direct introduction of the n-butylamino group is a key step in the synthesis of the target compound. This is typically achieved by reacting a suitable 5-nitropyrimidine precursor, bearing a good leaving group at the 2-position, with n-butylamine.

The reaction of 2-chloro-5-nitropyrimidine with n-butylamine in a suitable solvent, often in the presence of a non-nucleophilic base to scavenge the liberated HCl, affords this compound. The reaction conditions, such as temperature and solvent, can be optimized to maximize the yield and minimize side reactions. The synthesis of related 2-aminopyrimidines is a well-established area of organic chemistry. nih.gov

Selective Nitro Group Reduction to Amino Derivatives

The nitro group of this compound can be selectively reduced to an amino group, providing a route to N-butylpyrimidine-2,5-diamine. This transformation is valuable for creating derivatives with altered electronic and biological properties.

A variety of reducing agents can be employed for this purpose. Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C) under a hydrogen atmosphere is a common method. stackexchange.com Chemical reducing agents like tin(II) chloride (SnCl₂) in hydrochloric acid, or iron powder in acetic acid, are also effective and can be advantageous when other functional groups sensitive to hydrogenation are present. stackexchange.comresearchgate.net The choice of reducing agent is crucial to ensure the chemoselective reduction of the nitro group without affecting other parts of the molecule. researchgate.netkoreascience.kr

Table 2: Comparison of Reagents for Selective Nitro Group Reduction This table provides a general comparison of common methods for nitro group reduction.

Reducing Agent Typical Conditions Advantages Potential Limitations
H₂, Pd/C H₂ gas, alcohol solvent High efficiency, clean reaction May reduce other functional groups
SnCl₂·2H₂O HCl, alcohol solvent Good for acid-stable compounds Requires acidic conditions, workup can be tedious
Fe, Acetic Acid Acetic acid, heat Inexpensive, effective Requires acidic conditions, iron sludge byproduct
Sodium Dithionite (B78146) (Na₂S₂O₄) Aqueous or biphasic system Mild conditions Can have limited solubility

Solid-Phase Synthetic Approaches for this compound Derivatives

Solid-phase synthesis offers a powerful platform for the preparation of libraries of this compound derivatives for applications such as high-throughput screening. nih.govnih.gov In a typical solid-phase approach, a pyrimidine scaffold is attached to a solid support (resin) via a suitable linker.

The synthesis can proceed by first anchoring a pyrimidine ring to the resin and then performing the nucleophilic substitution with n-butylamine. Alternatively, a building block already containing the n-butylamino group could be attached to the resin. Subsequent modifications, such as the reduction of the nitro group, can also be performed on the solid support. The final products are then cleaved from the resin. This methodology allows for the systematic variation of different parts of the molecule by using a diverse set of reactants in a combinatorial fashion. nih.govresearchgate.net

Mechanistic Investigations and Reaction Dynamics of N Butyl 5 Nitropyrimidin 2 Amine

Analysis of Nucleophilic Aromatic Substitution (SNAr) Mechanisms

The formation of N-butyl-5-nitropyrimidin-2-amine often proceeds through a nucleophilic aromatic substitution (SNAr) reaction, a fundamental process in the functionalization of aromatic and heteroaromatic systems. The presence of the electron-withdrawing nitro group is pivotal in activating the pyrimidine (B1678525) ring towards nucleophilic attack.

A key feature of many SNAr reactions is the formation of a Meisenheimer complex, a stable anionic σ-complex that acts as a reaction intermediate. wikipedia.org In the context of nitropyrimidine chemistry, the nucleophilic attack of an amine on the electron-deficient pyrimidine ring can lead to the formation of such a complex. chemrxiv.orgresearchgate.net The stability of the Meisenheimer complex is influenced by the number and position of electron-withdrawing groups on the aromatic ring. researchgate.net

Understanding the transition state (TS) is crucial for elucidating the regioselectivity and kinetics of SNAr reactions. wuxiapptec.com Quantum mechanical (QM) calculations are frequently employed to model the reaction energy profiles and determine the relative energies of transition states for competing reaction pathways. wuxiapptec.comwuxibiology.com For example, in the SNAr reactions of dichloropyrimidines, transition state calculations have been used to successfully predict the observed regioselectivity, where the reaction occurs preferentially at one position over another. wuxiapptec.com

The geometry and energy of the transition state are influenced by the nature of the nucleophile, the leaving group, and the substituents on the pyrimidine ring. wuxiapptec.com The Hammond postulate, which suggests that the structure of the transition state in an exothermic reaction resembles the substrates, is often invoked but has its limitations in these complex systems. wuxiapptec.com More accurate "Transition State Geometry" calculations provide a more reliable picture of the reaction pathway. wuxiapptec.com For instance, in a study on dichloropyrimidines, the calculated energy difference between the transition states for substitution at C-2 and C-4 was consistent with the experimentally observed C-2 selectivity. wuxiapptec.com

Recent evidence suggests that some SNAr reactions, previously assumed to proceed via a stepwise mechanism involving a Meisenheimer intermediate, may in fact follow a concerted pathway. researchgate.netacs.org In such cases, the Meisenheimer complex may be a transition state rather than a stable intermediate. chemrxiv.orgresearchgate.net The formation of pre-reactive complexes can play a role in orienting the reactants favorably for the subsequent bond-forming and bond-breaking steps in both stepwise and concerted mechanisms.

Reactivity of the Nitro Group and its Transformations

The nitro group is susceptible to reduction, a process that can proceed through a series of intermediates. The six-electron reduction of a nitro group typically forms nitroso, N-hydroxylamino, and finally, amino functional groups. nih.gov These reduction reactions can be catalyzed by various enzymes, known as nitroreductases, or can occur under chemical reducing conditions. nih.gov

The intermediate species formed during the reduction are often reactive. For instance, the nitroso intermediate can be difficult to detect as its reduction to the hydroxylamine (B1172632) is typically much faster than the initial reduction of the nitro group. nih.gov These intermediates can also be involved in futile redox cycling, where they are oxidized back, leading to the production of reactive oxygen species. nih.gov In some cases, unexpected redox reactions involving the nitro group have been observed, leading to its complete cleavage from the aromatic ring. rsc.orgrsc.org

The strong electron-withdrawing nature of the nitro group is a dominant factor in the chemistry of this compound. acs.orgacs.org This effect significantly diminishes the electron density of the pyrimidine ring, making it highly susceptible to nucleophilic attack. nih.gov This activation is essential for the SNAr reactions that are often used to synthesize substituted pyrimidines.

The presence of electron-withdrawing substituents is often a prerequisite for productive reactions on the pyrimidine ring. acs.orgacs.org For instance, pyrimidines lacking such substituents may fail to undergo desired reactions. acs.orgacs.org The electron-withdrawing effect of the nitro group can also influence the regioselectivity of reactions. In polysubstituted pyrimidines, the interplay between different substituents determines the most reactive sites. wuxiapptec.combaranlab.org

Role of Nitronate Ions as Nucleophilic and Electrophilic Species

Nitronate ions, the conjugate bases of nitro compounds, can exhibit dual reactivity, acting as both nucleophiles and electrophiles. nih.gov The behavior of nitronate ions derived from this compound is influenced by the electronic environment of the pyrimidine ring and the nature of the reacting species.

As nucleophiles , nitronate ions can participate in reactions such as additions to carbonyl compounds and Michael additions. The negative charge on the nitronate is delocalized between the carbon and the two oxygen atoms of the nitro group. The carbon atom of the nitronate can attack an electrophilic center, leading to the formation of a new carbon-carbon bond.

Conversely, nitronate ions can also function as electrophiles under specific conditions. nih.gov This less common reactivity is typically observed in reactions with strong nucleophiles or when the nitronate is part of a system that promotes electrophilic character. nih.gov The nitrogen atom of the nitronium ion (NO2+), a related species, is known to be electrophilic due to the presence of a formal positive charge and its ability to accept electrons. echemi.comstackexchange.comquora.com While a nitronate ion itself does not carry a positive charge, its interaction with other reagents can induce electrophilic behavior. For instance, in reactions with sulfonyl halides, nitronate ions can equilibrate with nitrohalides, which can then be attacked by nucleophiles. rsc.org

The dual reactivity of nitronate ions is summarized in the table below:

Reactivity TypeDescriptionExample Reaction Type
Nucleophilic The carbon atom of the nitronate attacks an electrophilic center.Michael Addition
Electrophilic The nitronate or a derived species accepts electrons from a nucleophile.Reaction with strong nucleophiles

Reactivity of the Amine Functionality

The amine group at the C2 position of this compound plays a crucial role in its chemical behavior, influencing its reactivity in oxidation, nucleophilic, and substitution reactions.

Oxidation Pathways of the Amino Group

The amino group of aminopyrimidines can undergo oxidation through various pathways. For instance, pyrimidine nucleosides are readily oxidized by osmium tetroxide. nih.gov The oxidation of the amino group in this compound can lead to the formation of nitroso, nitro, or other oxidized species, depending on the oxidizing agent and reaction conditions. The presence of the nitro group at the C5 position can influence the oxidation potential of the amino group.

Nucleophilic Reactivity of the Amine Moiety

The lone pair of electrons on the nitrogen atom of the amine group makes it nucleophilic. youtube.com Amines can act as nucleophiles in a variety of reactions, including nucleophilic substitution and addition reactions. youtube.comyoutube.com The nucleophilicity of the amine in this compound is a key factor in its reactions with electrophiles. For example, 2-aminopyrimidine (B69317) derivatives can be synthesized by reacting 2-amino-4,6-dichloropyrimidine (B145751) with various amines. mdpi.comnih.gov The nucleophilicity of amines generally increases with basicity, though it can be affected by steric hindrance and the presence of adjacent atoms with lone pairs. masterorganicchemistry.com

Substituent Effects on Amine Reactivity

The reactivity of the amine group is significantly influenced by the substituents on the pyrimidine ring. The electron-withdrawing nature of the nitro group at the C5 position in this compound reduces the electron density on the pyrimidine ring and, consequently, can decrease the basicity and nucleophilicity of the C2-amino group. masterorganicchemistry.com Conversely, electron-donating groups would be expected to increase the amine's reactivity. The effect of substituents on the reactivity of aminopyrimidines is a critical consideration in designing synthetic routes and understanding their reaction mechanisms. acs.orgresearchgate.netresearchgate.net

The following table summarizes the expected effects of substituents on the reactivity of the amine functionality:

Substituent Type at C5Effect on Electron DensityExpected Impact on Amine Reactivity
**Electron-withdrawing (e.g., -NO₂) **DecreasesDecreased nucleophilicity and basicity
Electron-donating (e.g., -OCH₃) IncreasesIncreased nucleophilicity and basicity

Ring Transformations and Rearrangement Mechanisms

The pyrimidine ring in this compound can undergo various transformations and rearrangements under specific reaction conditions.

Pyrimidine Ring Contraction and Expansion Reactions

Pyrimidine rings can undergo ring contraction , leading to the formation of smaller heterocyclic rings such as pyrroles or imidazoles. nih.govrsc.org For instance, the reaction of certain 4-chloropyrimidines with zinc and aqueous acetic acid can result in the formation of pyrroles. rsc.org Similarly, some pyrimidine derivatives can be transformed into pyrazoles. rsc.org Ring contraction often involves complex mechanisms that can be initiated by nucleophilic attack, followed by ring opening and subsequent recyclization. nih.gov

Ring expansion of pyrimidines is also a known transformation, though less common. bu.edu.eg For example, 3-ethoxycyclobutanones can condense with amidines to form disubstituted pyrimidines, representing a formal ring expansion of the cyclobutanone. thieme-connect.com These transformations provide synthetic routes to other heterocyclic systems from readily available pyrimidine precursors.

Rearrangements such as the Dimroth rearrangement, which involves the isomerization of 1-substituted 2-imino-1,2-dihydropyrimidines to 2-substituted aminopyrimidines, are also significant in pyrimidine chemistry. nih.govrsc.org Other rearrangements like the Beckmann rearrangement, which converts an oxime to an amide, can also be relevant in the context of modifying pyrimidine derivatives. wikipedia.orgwiley-vch.de These rearrangements often proceed through ring-opening and ring-closing mechanisms. researchgate.netumich.eduyoutube.com

Computational and Theoretical Chemistry of N Butyl 5 Nitropyrimidin 2 Amine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the geometric and electronic properties of a molecule from first principles.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. A DFT study on N-butyl-5-nitropyrimidin-2-amine would typically involve geometry optimization to find the lowest energy conformation of the molecule. Functionals such as B3LYP, paired with a basis set like 6-311++G(d,p), are commonly used for such tasks. These calculations would yield key information about bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional picture of the molecule's structure. Furthermore, DFT is used to calculate electronic properties like the molecular electrostatic potential (MEP), which identifies regions of positive and negative charge, offering insights into potential sites for electrophilic and nucleophilic attack.

The Hartree-Fock (HF) method is another foundational ab initio approach. While generally less accurate than DFT for many applications due to its neglect of electron correlation, it provides a valuable baseline for molecular property calculations. HF calculations would be used to determine the molecular orbitals and their energies. Comparing HF and DFT results is a common practice to gauge the effect of electron correlation on the predicted properties of the molecule.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in understanding a molecule's reactivity and electronic transitions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and its ability to participate in charge transfer interactions. A small HOMO-LUMO gap suggests that the molecule is more reactive and can be easily excited. For this compound, the presence of the electron-donating n-butylamino group and the electron-withdrawing nitro group would be expected to lead to significant intramolecular charge transfer character, which can be quantified by analyzing the composition and spatial distribution of the HOMO and LUMO.

Molecules with significant intramolecular charge transfer, like this compound, are often candidates for non-linear optical (NLO) materials. Computational methods, particularly DFT, can be used to predict NLO properties such as the first-order hyperpolarizability (β). These calculations would provide a theoretical assessment of the molecule's potential for applications in optoelectronics and photonics. The magnitude of the calculated hyperpolarizability would be directly related to the efficiency of second-harmonic generation.

Molecular Dynamics Simulations

While quantum chemical calculations provide insights into static molecular properties, molecular dynamics (MD) simulations are used to study the time-dependent behavior and conformational flexibility of a molecule.

Solvent Effects on Molecular Structure and Reactivity

The solvent environment can significantly influence the molecular structure and reactivity of polar molecules like this compound. Computational methods, particularly quantum chemical calculations, are instrumental in elucidating these effects. The choice of solvent can alter the geometry of the molecule, its electronic distribution, and, consequently, its reactivity in chemical reactions.

In nucleophilic aromatic substitution (SNAr) reactions, which are characteristic of nitropyrimidines, solvent polarity plays a crucial role. clockss.orgyoutube.com Generally, polar solvents can stabilize charged intermediates and transition states, thereby affecting the reaction rate. clockss.org For a molecule like this compound, which possesses a polar nitro group and an amino group capable of hydrogen bonding, the solvent's hydrogen bond donating (HBD) or accepting (HBA) capability is particularly important. youtube.comyoutube.com

For instance, in a reaction where the this compound acts as a substrate, a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) might be expected to enhance the reaction rate compared to a nonpolar solvent. youtube.comnih.gov This is because polar aprotic solvents can solvate the cation of a nucleophilic salt while leaving the anion (the nucleophile) relatively free and more reactive. Conversely, polar protic solvents, such as alcohols, can form hydrogen bonds with the nucleophile, potentially reducing its nucleophilicity and slowing the reaction rate. youtube.com

Mechanistic Modeling and Reaction Pathway Prediction

Computational chemistry offers powerful tools for modeling reaction mechanisms and predicting the most likely reaction pathways. For this compound, this would typically involve studying its reactions with various nucleophiles. The general mechanism for nucleophilic aromatic substitution on a nitropyrimidine ring involves the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. youtube.com

Transition State Theory (TST) is a cornerstone of computational reaction kinetics. It allows for the calculation of activation barriers (the energy difference between the reactants and the transition state) and, subsequently, the estimation of reaction rate constants. While specific data for this compound is not available, a study on the symmetric 4,6-dialkyl/arylamino-5-nitropyrimidines provides a relevant example of how these calculations are performed and the insights they offer.

In that study, the free energy barriers (ΔG‡) and rate constants (k) were calculated for the aminolysis of a related nitropyrimidine. The data illustrates how computational methods can be used to compare the feasibility of different reaction pathways.

Table 1: Example of Calculated Free Energy Reaction Barriers and Rate Constants for a Related Nitropyrimidine Aminolysis Reaction

Transition State (rate constant)ΔG‡ (kcal mol⁻¹)k (L mol⁻¹ s⁻¹)
TS23 (k23)13.131.48 × 10³
TS26 (k26)15.4429.9
TS35 (k35)17.411.08
TS16 (k16)11.362.92 × 10⁴
TS65 (k65)12.504.29 × 10³

This data is for a related aminolysis reaction and is presented for illustrative purposes.

A lower activation barrier corresponds to a faster reaction rate. By calculating these parameters for various potential pathways, chemists can predict which products are most likely to form and under what conditions. For this compound, this would involve modeling the attack of a nucleophile at different positions on the pyrimidine (B1678525) ring and calculating the activation energy for each pathway.

An Intrinsic Reaction Coordinate (IRC) analysis is a computational method used to map the minimum energy path connecting a transition state to the corresponding reactants and products on the potential energy surface. This analysis provides a detailed picture of the geometric changes that occur throughout the course of a reaction.

An IRC calculation starts at the transition state geometry and follows the path of steepest descent towards both the reactants and the products. The resulting plot shows the energy of the system as a function of the reaction coordinate (a measure of the progress of the reaction). This allows for the verification that a calculated transition state does indeed connect the intended reactants and products.

For a reaction involving this compound, an IRC analysis would visualize the entire process of bond breaking and bond formation. For example, in a nucleophilic substitution reaction, the IRC plot would show the initial approach of the nucleophile, the formation of the Meisenheimer intermediate, and the final expulsion of the leaving group. This level of detail is invaluable for a deep understanding of the reaction mechanism, including the identification of any short-lived intermediates or secondary transition states. While no specific IRC analysis for this compound is available, this method remains a critical tool in the computational chemist's arsenal (B13267) for studying reaction mechanisms.

Advanced Spectroscopic Characterization and Structural Elucidation of N Butyl 5 Nitropyrimidin 2 Amine and Its Derivatives

Vibrational Spectroscopy Applications

Vibrational spectroscopy is a powerful non-destructive analytical technique that provides information about the functional groups and fingerprint region of a molecule. By analyzing the vibrational modes, a detailed understanding of the molecular structure can be achieved.

The introduction of an N-butyl group in place of a hydrogen atom on the amino group is expected to introduce additional vibrational modes. The key expected differences in the FTIR spectrum of N-butyl-5-nitropyrimidin-2-amine would be the appearance of C-H stretching and bending vibrations from the butyl chain.

Table 1: Characteristic FTIR Vibrational Frequencies for 2-amino-5-nitropyrimidine (B189733) and Expected Bands for this compound

Functional GroupVibrational Mode2-amino-5-nitropyrimidine Wavenumber (cm⁻¹)Expected Wavenumber for this compound (cm⁻¹)
N-H (amine)Symmetric & Asymmetric Stretching3400-3200~3350 (Secondary Amine N-H Stretch)
C-H (butyl)Symmetric & Asymmetric Stretching-2960-2850
C-H (butyl)Bending-1465-1375
C=N, C=C (ring)Stretching1650-15501650-1550
NO₂Asymmetric Stretching~1580~1580
NO₂Symmetric Stretching~1350~1350
C-NStretching1300-12001300-1200

Note: The wavenumbers for 2-amino-5-nitropyrimidine are based on typical values for this compound and related structures. The expected wavenumbers for this compound are estimations based on standard group frequencies.

Complementary to FTIR, FT-Raman spectroscopy provides information on the non-polar bonds and symmetric vibrations within the molecule. For 2-amino-5-nitropyrimidine, the FT-Raman spectrum is characterized by strong signals from the pyrimidine (B1678525) ring breathing modes and the symmetric stretching of the nitro group.

For this compound, the FT-Raman spectrum would be expected to show prominent peaks corresponding to the C-H stretching and bending modes of the butyl group. The symmetric vibrations of the pyrimidine ring and the nitro group would also be Raman active.

Table 2: Key FT-Raman Active Modes for 2-amino-5-nitropyrimidine and Expected Bands for this compound

Functional GroupVibrational Mode2-amino-5-nitropyrimidine Wavenumber (cm⁻¹)Expected Wavenumber for this compound (cm⁻¹)
N-H (amine)StretchingWeak or absentWeak or absent
C-H (butyl)Stretching-2960-2850 (Strong)
Pyrimidine RingRing Breathing~1000~1000
NO₂Symmetric Stretching~1350 (Strong)~1350 (Strong)

Note: The data is based on general principles of Raman spectroscopy and data for related compounds.

Surface-Enhanced Raman Scattering (SERS) is a highly sensitive technique used to study the adsorption behavior of molecules on metal surfaces. A study on the adsorption of 2-amino-5-nitropyrimidine (ANPM) on silver substrates revealed that the molecule's interaction with the surface is dependent on the pH.

In an alkaline medium, the ANPM molecule is believed to adsorb onto the silver surface through a nitrogen atom of the pyrimidine ring. However, at a neutral pH, the interaction is thought to occur via the nitro group. This is inferred from the changes in the enhancement of the vibrational bands corresponding to these functional groups in the SERS spectrum. This technique provides valuable insights into the orientation and binding of the molecule to the metal surface, which is crucial for applications in sensing and catalysis. Similar studies on this compound could elucidate the influence of the butyl group on the adsorption mechanism.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for the definitive structural assignment of organic molecules, providing detailed information about the chemical environment of individual atoms.

While specific ¹H NMR data for this compound is not documented in the searched literature, the expected chemical shifts can be predicted based on the molecular structure and data from analogous compounds.

The ¹H NMR spectrum of this compound would be expected to show signals corresponding to the protons of the pyrimidine ring and the butyl chain. The protons on the pyrimidine ring are expected to appear in the downfield region due to the deshielding effect of the aromatic ring and the electron-withdrawing nitro group. The protons of the butyl group would appear in the upfield region.

Table 3: Predicted ¹H NMR Chemical Shifts (δ) for this compound

ProtonsMultiplicityPredicted Chemical Shift (ppm)
Pyrimidine C-HSinglet8.5 - 9.5
N-H (amine)Triplet5.0 - 7.0 (broad)
N-CH₂-Quartet3.2 - 3.6
-CH₂-CH₂-CH₂-Sextet1.5 - 1.8
-CH₂-CH₃Sextet1.2 - 1.5
-CH₃Triplet0.8 - 1.0

Note: These are predicted values and may vary depending on the solvent and other experimental conditions.

Table 4: Predicted ¹³C NMR Chemical Shifts (δ) for this compound

Carbon AtomPredicted Chemical Shift (ppm)
Pyrimidine C-NH160 - 165
Pyrimidine C-NO₂150 - 155
Pyrimidine C-H140 - 145
N-C H₂-40 - 45
-C H₂-CH₂-CH₂-30 - 35
-C H₂-CH₃19 - 24
-C H₃13 - 15

Note: These are predicted values based on the analysis of similar structures and are subject to experimental verification.

Advanced NMR Techniques for Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for elucidating the molecular structure of organic compounds in solution. researchgate.net While standard one-dimensional (1D) ¹H and ¹³C NMR spectra provide primary evidence for the structure of this compound, advanced 2D NMR techniques are essential for unequivocal assignment and for probing through-bond and through-space correlations.

Detailed Research Findings:

For a molecule like this compound, a combination of 2D NMR experiments would be employed for full structural assignment.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the spin-spin coupling network within the n-butyl chain, confirming the connectivity from the methylene (B1212753) group attached to the amine (H-1') to the terminal methyl group (H-4'). It would also show correlations between the two aromatic protons on the pyrimidine ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to assign the carbon signals for each protonated carbon in the butyl chain and the pyrimidine ring.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum is crucial for connecting the different fragments of the molecule. Key correlations would be expected between the H-1' protons of the butyl group and the C-2 carbon of the pyrimidine ring, providing definitive evidence of the N-alkylation. ipb.pt Correlations between the pyrimidine protons (H-4 and H-6) and the surrounding ring carbons would confirm their positions relative to the nitro and amino groups.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment can provide information about the spatial proximity of atoms, which is useful for determining the preferred conformation of the flexible butyl group relative to the pyrimidine ring.

The ¹⁵N NMR spectrum could also provide valuable information. N-alkylation is known to shift the chemical shift of the nitrogen atom downfield compared to an unsubstituted amine. ipb.pt The chemical shifts of the ring nitrogens would be influenced by the electron-withdrawing nitro group and the electron-donating amino group.

Interactive Data Table: Predicted NMR Data for this compound

Position ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm) Key HMBC Correlations (¹H → ¹³C)
H-4 / H-6~8.5 - 9.2~155 - 160C-2, C-5
C-2-~162H-4, H-6, H-1'
C-4 / C-6-~155 - 160H-6 / H-4
C-5-~130 - 135H-4, H-6
NH~7.5 - 8.5 (broad)-C-2
1' (CH₂)~3.5 - 3.7~42C-2, C-2', C-3'
2' (CH₂)~1.6 - 1.8~31C-1', C-3', C-4'
3' (CH₂)~1.4 - 1.6~20C-1', C-2', C-4'
4' (CH₃)~0.9 - 1.0~14C-2', C-3'

Note: Predicted values are based on general principles and data for analogous compounds. Actual values may vary based on solvent and experimental conditions.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For this compound (C₈H₁₂N₄O₂), high-resolution mass spectrometry (HRMS) would be used to confirm its elemental composition by providing a highly accurate mass measurement of the molecular ion.

The molecular weight of this compound is 196.21 g/mol . In electron ionization (EI) mass spectrometry, the molecule would be ionized to form a molecular ion ([M]•⁺) with an expected m/z of 196.

Detailed Research Findings:

The fragmentation pattern in the mass spectrum provides a fingerprint that helps to confirm the structure. For this compound, the fragmentation is expected to be directed by the functional groups.

Alpha-Cleavage: A characteristic fragmentation for aliphatic amines is the cleavage of the C-C bond alpha to the nitrogen atom. docbrown.info For the N-butyl group, this would involve the loss of a propyl radical (•C₃H₇) to yield a prominent fragment ion at m/z 153. This is often a very stable and abundant ion.

Loss of Alkene (McLafferty Rearrangement): If the geometry is favorable, a McLafferty-type rearrangement could occur, involving the transfer of a gamma-hydrogen from the butyl chain to the pyrimidine ring, followed by the elimination of butene (C₄H₈). This would result in a fragment ion corresponding to 2-amino-5-nitropyrimidine at m/z 140.

Fragmentation of the Butyl Chain: Simple cleavage at different points along the butyl chain can lead to the loss of methyl (•CH₃), ethyl (•C₂H₅), or the entire butyl radical (•C₄H₉), resulting in ions at m/z 181, 167, and 139, respectively.

Ring Fragmentation: The nitro-substituted pyrimidine ring can also undergo characteristic fragmentation, often involving the loss of NO₂ (46 Da) or NO (30 Da).

Interactive Data Table: Predicted Mass Spectrometry Fragmentation for this compound

m/z Value Proposed Fragment Ion Fragmentation Pathway
196[C₈H₁₂N₄O₂]•⁺Molecular Ion (M•⁺)
181[C₇H₉N₄O₂]⁺Loss of •CH₃ from butyl chain
167[C₆H₇N₄O₂]⁺Loss of •C₂H₅ from butyl chain
153[C₅H₅N₄O₂]⁺Alpha-cleavage: Loss of •C₃H₇
140[C₄H₄N₄O₂]•⁺McLafferty Rearrangement: Loss of C₄H₈
139[C₄H₃N₄O₂]⁺Loss of •C₄H₉ radical
94[C₄H₄N₃]⁺Loss of •C₄H₉ and •NO₂

X-ray Crystallography for Solid-State Structure Determination and Polymorphism Studies

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. A single-crystal X-ray diffraction study of this compound would provide precise measurements of bond lengths, bond angles, and torsional angles, confirming the connectivity and conformation of the molecule.

Detailed Research Findings:

The crystal structure would reveal how the molecules pack in the crystal lattice. Intermolecular interactions, such as hydrogen bonds, play a crucial role in stabilizing the crystal structure. nih.gov In this case, hydrogen bonds are expected between the amine N-H group of one molecule and the oxygen atoms of the nitro group or a ring nitrogen of a neighboring molecule. The packing is also likely to be influenced by π-π stacking interactions between the electron-deficient pyrimidine rings.

Polymorphism: It is common for compounds like this to exhibit polymorphism, where the same molecule crystallizes into different solid-state forms with distinct packing arrangements and physical properties. rsc.org Different polymorphs can arise from variations in crystallization conditions (e.g., solvent, temperature). For instance, studies on the related 2-amino-5-nitropyridine (B18323) have identified both an anhydrous form and a monohydrate, each with a unique crystal structure. rsc.org Therefore, a thorough study of this compound would involve screening for different polymorphic forms.

Interactive Data Table: Hypothetical Crystallographic Data for a Polymorph of this compound

Parameter Description Hypothetical Value
Crystal SystemThe geometric system describing the crystal lattice.Monoclinic
Space GroupThe symmetry group of the crystal.P2₁/c
a (Å)Unit cell dimension.12.5
b (Å)Unit cell dimension.8.9
c (Å)Unit cell dimension.10.2
β (°)Unit cell angle.98.5
V (ų)Volume of the unit cell.1120
ZNumber of molecules per unit cell.4
D_calc (g/cm³)Calculated density.1.165

Note: This data is illustrative. Actual crystallographic data can only be obtained through experimental X-ray diffraction analysis.

Spectroscopic Analysis of Tautomeric Forms

Tautomers are constitutional isomers of organic compounds that readily interconvert. For this compound, the primary potential for tautomerism is the amino-imino equilibrium. The molecule can exist in the exocyclic amino form (as named) or the endocyclic imino form, where the double bond shifts into the ring and the proton moves from the exocyclic nitrogen to a ring nitrogen.

Detailed Research Findings:

For most 2-aminopyridine (B139424) and 2-aminopyrimidine (B69317) systems, the amino tautomer is known to be overwhelmingly dominant in both solution and the solid state. researchgate.net However, the presence of the strongly electron-withdrawing nitro group could influence this equilibrium. Spectroscopic methods are key to investigating the potential presence of the minor imino tautomer.

NMR Spectroscopy: If both tautomers were present in significant quantities in solution, it would result in two distinct sets of NMR signals, or at least a broadening of signals due to chemical exchange. researchgate.net The chemical shift of the pyrimidine ring protons (H-4 and H-6) would be particularly sensitive to the tautomeric form.

Infrared (IR) Spectroscopy: IR spectroscopy can help distinguish between the tautomers. The amino form would show characteristic N-H stretching bands for a primary amine. The imino form, being a secondary amine within the ring, would exhibit a different N-H stretching frequency. The C=N stretching frequencies within the ring would also differ between the two forms.

UV-Vis Spectroscopy: The electronic transitions, and thus the UV-Vis absorption spectrum, are different for each tautomer. The λ_max (wavelength of maximum absorbance) for the amino form is expected to differ from that of the imino form due to the differences in their conjugated π-electron systems. Spectroscopic studies on related aminoporphycenes demonstrate how absorption spectra can be used to identify and assign transitions for different tautomers coexisting in solution. rsc.org

Interactive Data Table: Spectroscopic Features to Distinguish Tautomers

Spectroscopic Method Amino Tautomer Feature Imino Tautomer Feature
¹H NMRSingle set of signals for pyrimidine protons.Potentially a second, minor set of signals with different chemical shifts.
IR SpectroscopyTwo N-H stretching bands (~3300-3500 cm⁻¹).One N-H stretching band (~3200-3400 cm⁻¹).
UV-Vis SpectroscopyA characteristic λ_max value.A different λ_max value due to altered conjugation.

Synthetic Applications and Derivatization Strategies of N Butyl 5 Nitropyrimidin 2 Amine

Role as a Precursor for Purine (B94841) Core Structures

The conversion of pyrimidines into purines is a well-established strategy in heterocyclic chemistry. N-butyl-5-nitropyrimidin-2-amine is a key intermediate in this process, primarily due to the potential for the 5-nitro group to be converted into a 5-amino group, thereby forming a 1,2-diamine system on the pyrimidine (B1678525) ring, which is primed for cyclization into a purine.

The generation of polysubstituted purine libraries is a cornerstone of medicinal chemistry and drug discovery. The general approach involves the initial synthesis of a substituted pyrimidine, followed by the construction of the imidazole (B134444) ring to form the purine core.

A common synthetic pathway to purines begins with a 2,4-disubstituted-5-nitropyrimidine. In the context of this compound, a hypothetical, yet plausible, route to a polysubstituted purine library would involve the following steps:

Reduction of the Nitro Group: The 5-nitro group can be reduced to a 5-amino group using various reducing agents, such as catalytic hydrogenation (e.g., H2/Pd-C), sodium dithionite (B78146), or tin(II) chloride. This transformation yields the corresponding N-butyl-pyrimidine-2,5-diamine.

Introduction of a Substituent at the 4-Position: Prior to or after nitro group reduction, the 4-position of the pyrimidine ring can be functionalized. For instance, starting from a 2-N-butylamino-4-chloro-5-nitropyrimidine, the chloro group can be displaced by various nucleophiles (e.g., amines, alcohols, thiols) to introduce diversity at this position.

Imidazole Ring Formation: The resulting 4,5-diaminopyrimidine (B145471) derivative can then be cyclized to form the purine ring. This is typically achieved by reacting the diamine with a one-carbon synthon, such as formic acid, a trialkyl orthoformate, or an aldehyde. The choice of the cyclizing agent determines the substituent at the 8-position of the purine ring.

This modular approach allows for the systematic variation of substituents at positions 2, 6, 8, and 9 of the purine core, enabling the creation of diverse chemical libraries for biological screening.

One-pot syntheses offer significant advantages in terms of efficiency, reduced waste, and operational simplicity. While specific one-pot procedures starting directly from this compound are not extensively documented, related methodologies provide a blueprint for their potential development.

Research has demonstrated one-pot syntheses of polysubstituted purines starting from 5-amino-4-chloro-6-alkylaminopyrimidines. researchgate.net A similar strategy could be envisioned for this compound, which would first involve the reduction of the nitro group and then a one-pot cyclization.

A potential one-pot reaction sequence could be:

In situ reduction of this compound to N-butyl-pyrimidine-2,5-diamine.

Without isolation of the diamine, direct addition of a cyclizing agent (e.g., an aldehyde or orthoformate) and a suitable catalyst to facilitate the formation of the imidazole ring.

Such a streamlined process would be highly valuable for the rapid generation of purine derivatives.

Derivatization at the Pyrimidine Ring Positions

The pyrimidine ring of this compound is susceptible to various chemical modifications, allowing for the fine-tuning of its electronic and steric properties.

The amino group of this compound can undergo further alkylation or acylation. However, the presence of the electron-withdrawing nitro group can influence the reactivity of the ring and the exocyclic amino group.

Alkylation: Reductive alkylation of the 2-amino group is a possibility, though the conditions would need to be carefully controlled to avoid reduction of the nitro group. sci-hub.in

Acylation: The amino group can be acylated using acid chlorides or anhydrides. This modification can serve to introduce a variety of functional groups or to protect the amino group during subsequent reactions.

Halogenation of the pyrimidine ring can introduce a versatile handle for further functionalization through cross-coupling reactions. The 5-position of 2-aminopyrimidine (B69317) is known to be susceptible to electrophilic halogenation. google.com

A plausible strategy would involve:

Halogenation: Introduction of a halogen (e.g., bromine or chlorine) at the 5-position. However, the presence of the nitro group might direct halogenation to other positions or require specific reaction conditions.

Cross-Coupling: The resulting halogenated pyrimidine can then be used in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings, to introduce aryl, alkyl, or alkynyl groups.

This two-step sequence would significantly expand the diversity of accessible derivatives.

Modifications of the n-butyl Side Chain

The n-butyl side chain offers another site for chemical modification, although this is generally less explored than derivatization of the heterocyclic core. Potential modifications could include:

Oxidation: Selective oxidation of the n-butyl chain could introduce hydroxyl or carbonyl functionalities.

Halogenation: Radical halogenation could introduce a halogen atom onto the alkyl chain, which could then be displaced by other nucleophiles.

These modifications would allow for the introduction of further diversity and the exploration of structure-activity relationships related to the N-2 substituent.

Stereoselective Introduction of Functional Groups

The stereoselective functionalization of pyrimidine derivatives is a critical area of synthetic chemistry, often yielding compounds with specific biological activities. While direct studies on the stereoselective functionalization of this compound are not extensively documented, general principles applied to similar structures suggest potential pathways. For instance, the formation of stable hemiaminals has been observed in reactions between 2-aminopyrimidine and various nitrobenzaldehyde derivatives. mdpi.com This process creates a tetrahedral stereocenter. By analogy, a similar reaction with this compound could introduce a stereogenic center, with the potential for diastereoselective outcomes influenced by the existing butyl group.

Furthermore, methods for selective fluorination of 2-aminopyrimidine derivatives have been developed using reagents like Selectfluor, demonstrating that the C5 position is amenable to electrophilic substitution. rsc.org The presence of the N-butylamino group at the C2 position and the nitro group at the C5 position on the starting material would direct incoming electrophiles to other positions, such as C4 or C6, with the stereochemical outcome depending on the reagent and reaction conditions.

Chain Elongation and Cyclization Reactions

The N-butyl group of this compound offers a site for chain elongation and cyclization, leading to the synthesis of novel fused or spirocyclic systems.

Chain Elongation: Standard organic transformations can be applied to modify the butyl chain. For example, terminal functionalization of the butyl group (e.g., through selective oxidation or halogenation) would create a handle for chain extension via nucleophilic substitution or coupling reactions. While not directly demonstrated on this specific molecule, techniques like the alkylation of terminal alkynes are common strategies for carbon chain elongation. youtube.com

Cyclization Reactions: The N-butylamino group can participate in cyclization reactions. Palladium-catalyzed cyclization of N-n-butyl, N-(o-iodobenzyl)-3-butenamides has been shown to form six-, seven-, or eight-membered rings, highlighting how an N-butyl group can be incorporated into a new ring system. researchgate.net Similarly, Rh(III)-catalyzed reactions of secondary aromatic amides with maleimides can lead to spiro-cyclization or the formation of fused eight-membered lactams, with N-butyl substituents being well-tolerated in these transformations. acs.orgacs.org These methodologies suggest that with appropriate functionalization, the N-butyl group of this compound could be a key component in constructing complex heterocyclic scaffolds. researchgate.net A recent strategy involving the reaction of aza-arene N-oxides with O-vinylhydroxylamines to trigger a researchgate.netresearchgate.net-sigmatropic rearrangement followed by cyclization offers another pathway to fused systems like azaindoles. acs.org Applying this to the N-oxide of this compound could yield novel fused pyrimidine structures.

Functionalization of the Nitro Group

The nitro group is one of the most versatile functional groups in organic synthesis, acting as a powerful electron-withdrawing group and as a precursor to numerous other functionalities.

Reductive Amination to Form Diamine Derivatives

The reduction of the nitro group to an amine is a fundamental and widely used transformation. In the case of this compound, this reduction yields the corresponding N1-butylpyrimidine-2,5-diamine . This reaction is typically achieved with high efficiency using various reducing systems.

Commonly employed methods include catalytic hydrogenation with catalysts like Palladium on carbon (Pd/C) or Raney Nickel. google.com Chemical reducing agents such as tin(II) chloride (SnCl2) in hydrochloric acid, or sodium dithionite (Na2S2O4) are also effective. Recently, electrochemical reduction methods have been developed as a greener alternative for reducing nitropyrimidine compounds, avoiding the large amounts of waste generated by chemical reductants. google.com

Starting Material Reagents and Conditions Product Reference
o-toluidine (to form an azo intermediate)1. NaNO2, acid 2. Raney-Ni, H22,5-diaminotoluene google.com
Nitroso/nitro pyrimidine compoundsCathode electrolysis (generates active hydrogen)Amino pyrimidine compounds google.com

This table presents analogous reduction reactions leading to diamine products.

The resulting N1-butylpyrimidine-2,5-diamine is a valuable intermediate, featuring two distinct amino groups that can be selectively functionalized to build more complex molecules.

Conversion to Other Nitrogen-Containing Functional Groups

Beyond complete reduction to an amine, the nitro group can be transformed into other nitrogen-containing functional groups through partial reduction or subsequent reactions. The reduction of nitroarenes proceeds through nitroso (-NO) and hydroxylamine (B1172632) (-NHOH) intermediates. By carefully controlling the reaction conditions, these intermediates can sometimes be isolated.

Furthermore, the nitro group can be converted into azo (-N=N-) or azoxy (-N=N(O)-) linkages. acs.org These transformations are often achieved by reducing the nitro compound under specific conditions. For example, photoenzymatic reduction of nitroarenes using nitroreductases can selectively yield either azoxy or azo compounds. researchgate.net The reduction of nitroaromatics with reagents like sodium arsenite or glucose in the presence of a base can also yield azoxy compounds. researchgate.net A method for the destructive reduction of azoxy compounds to amines using a nickel-aluminum alloy has also been reported. google.com

Starting Nitroarene Reagents/Catalyst Product Reference
NitroarenesPhotoenzymatic system (Nitroreductase, light)Aromatic azoxy or azo compounds researchgate.net
NitroaromaticsGlucose, NaOHAzoxyarenes researchgate.net
Unspecified Nitro CompoundSodium arsenite or sodium alkoxidesAzoxybenzenes researchgate.net

This table showcases general methods for converting nitro groups to azo or azoxy functionalities.

Conversion to Other Heterocyclic Systems

The electron-deficient pyrimidine ring, particularly when activated by a nitro group, can undergo ring transformation reactions, serving as a synthon for constructing different heterocyclic or even carbocyclic systems.

Pyridine (B92270) and Benzene (B151609) Ring Transformations

It is well-documented that 5-nitropyrimidines can be converted into pyridine derivatives. These transformations typically involve reaction with a nucleophile that provides a three-atom fragment to replace a portion of the pyrimidine ring. For example, reacting 5-nitropyrimidine (B80762) with amidines that possess an α-methylene group (like acetamidine) can yield 2-amino-5-nitropyridines. acs.orgresearchgate.net This occurs via a ring-opening and recyclization (ANRORC) mechanism. acs.orgwur.nl

Even more remarkably, 5-nitropyrimidine can be transformed into benzene derivatives. Reaction with enolates derived from ketonic reagents like acetone (B3395972) or diethyl ketone can lead to the formation of 4-nitrophenols, representing a conversion of the pyrimidine ring into a benzene ring. researchgate.net Three-component reactions involving dinitropyridone (as a nitromalonaldehyde (B3023284) equivalent), a ketone, and ammonia (B1221849) can also produce highly functionalized nitropyridines and nitroanilines. nih.gov

These established ring transformations suggest that this compound could serve as a valuable precursor for synthesizing substituted nitropyridines and nitroanilines, which are themselves important building blocks in medicinal chemistry.

Starting Pyrimidine Reagent(s) Product Heterocycle Reference
5-Nitropyrimidineα-Phenylacetamidine2-Amino-5-nitropyridine (B18323) derivative researchgate.net
5-NitropyrimidineAcetone, triethylamine (B128534)5-Nitropyridine derivative researchgate.net
5-NitropyrimidineDibenzyl ketone, potassium ethoxide4-Nitrophenol derivative researchgate.net
1-Methyl-3,5-dinitro-2-pyridoneKetone, AmmoniaNitropyridine derivative nih.gov

This table illustrates known ring transformations of 5-nitropyrimidine and related structures.

Synthesis of Fused Pyrimidine Analogs

A prominent strategy for the synthesis of fused pyrimidine analogs, such as purines, from this compound involves a two-step process: the reduction of the 5-nitro group to a 5-amino group, followed by cyclization with a suitable one-carbon synthon. This reductive cyclization is a common and effective method for constructing bicyclic heterocyclic systems.

The initial step is the reduction of the 5-nitro group to afford N¹-butylpyrimidine-2,5-diamine. This transformation is typically achieved using various reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd-C), or metal-based reductions (e.g., SnCl₂/HCl, Fe/acetic acid).

Following the formation of the diamine intermediate, the fused imidazole ring is constructed by reaction with a cyclizing agent that provides the final carbon atom of the new ring. A variety of reagents can be employed for this purpose, leading to differently substituted fused pyrimidines. For instance, the use of formic acid or its derivatives like triethyl orthoformate typically results in the formation of an unsubstituted purine ring system. The general reaction scheme is depicted below:

Reaction Scheme for the Synthesis of Fused Pyrimidine Analogs

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The table below summarizes representative conditions for this synthetic approach, drawing parallels from established syntheses of purine derivatives. google.com

StepReagents and ConditionsIntermediate/ProductNotes
ReductionSnCl₂·2H₂O, Ethanol (B145695), RefluxN¹-butylpyrimidine-2,5-diamineA common method for the reduction of aromatic nitro groups.
CyclizationTriethyl orthoformate, Acetic Anhydride, Reflux9-butyl-9H-purin-2-amineForms the unsubstituted imidazole ring fused to the pyrimidine core.
CyclizationFormic acid, Reflux9-butyl-9H-purin-2-amineA classic method for purine synthesis from diaminopyrimidines. youtube.com

Cycloaddition Reactions with Nitronate Intermediates

The generation of nitronate intermediates from nitroalkanes is a well-established method for participating in cycloaddition reactions, particularly [3+2] cycloadditions, to form five-membered heterocyclic rings. In principle, the 5-nitro group of this compound could be deprotonated at the alpha-carbon to form a nitronate, which could then act as a 1,3-dipole.

However, the scientific literature indicates that the electronic properties of the pyrimidine ring, specifically the presence of an amino group at the 2-position, can significantly influence the feasibility of such reactions. Research on the 1,3-dipolar cycloaddition reactions of substituted nitropyridines with azomethine ylides has shown that the presence of an amino group at the 2-position of the pyridine ring deactivates the system and prevents the cycloaddition from occurring. mdpi.com This deactivating effect is attributed to the electron-donating nature of the amino group, which reduces the dipolarophilic character of the nitro-substituted ring system.

Given the structural similarity between 2-aminopyridines and 2-aminopyrimidines, it is highly probable that this compound would exhibit similar reactivity. The electron-donating N-butylamino group at the 2-position would likely render the pyrimidine ring insufficiently electrophilic to participate effectively in cycloaddition reactions with common dipoles.

Based on available data for analogous heterocyclic systems, direct cycloaddition reactions involving the nitronate intermediate of this compound are not a commonly reported or synthetically viable strategy.

ReactantProposed ReactionObserved Reactivity/PlausibilityReference/Reasoning
This compound[3+2] Cycloaddition via Nitronate IntermediateUnlikely to proceedThe electron-donating 2-amino group deactivates the ring system towards cycloaddition, as observed in analogous 2-amino-nitropyridine systems. mdpi.com

Conclusion and Future Research Directions

Summary of Current Research Advancements

Research into 2-amino-5-nitropyrimidine (B189733) and its analogs has laid a solid foundation for understanding compounds like N-butyl-5-nitropyrimidin-2-amine. Key advancements include the well-established synthesis of the 2-amino-5-nitropyrimidine core and the exploration of its chemical properties. The parent compound, 2-amino-5-nitropyrimidine, is a fine crystalline powder with a melting point of 235-237 °C sigmaaldrich.comsigmaaldrich.com. Its synthesis is typically achieved through the nitration of 2-aminopyrimidine (B69317).

The introduction of an N-butyl group to the 2-amino position is a logical next step in derivatizing this core structure to modulate its physicochemical properties. While specific research on this compound is limited, the synthesis would likely proceed via standard N-alkylation protocols. These methods are crucial for creating a diverse library of pyrimidine (B1678525) derivatives for various applications.

Identification of Knowledge Gaps and Untapped Potential in this compound Research

The primary knowledge gap is the lack of direct experimental data on this compound. Its specific physical and chemical properties, reactivity, and biological activity have yet to be thoroughly investigated and reported in peer-reviewed literature. This presents a significant opportunity for original research.

The untapped potential of this compound lies in its potential applications in medicinal chemistry and materials science. The pyrimidine core is a common scaffold in pharmaceuticals, and the nitro group and N-butyl substitution could impart unique biological activities. Furthermore, the electronic properties conferred by the nitro group could make this compound and its derivatives interesting for applications in nonlinear optics or as specialized monomers in polymer chemistry.

Emerging Methodologies in Pyrimidine Synthesis

Modern synthetic organic chemistry offers a variety of advanced methodologies that could be applied to the synthesis of this compound and other complex pyrimidine derivatives. These include:

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters, which can be particularly advantageous for nitration reactions, improving safety and yield evitachem.com.

Microwave-Assisted Synthesis: This technique can significantly reduce reaction times for the synthesis of the pyrimidine core and subsequent N-alkylation.

Catalytic C-N Cross-Coupling Reactions: Palladium- or copper-catalyzed reactions could provide alternative and more efficient routes to N-alkylated aminopyrimidines.

These emerging methodologies promise to streamline the synthesis of pyrimidine derivatives, making them more accessible for further research and application.

Prospects for Advanced Material Science and Catalysis Applications

The unique electronic and structural features of this compound suggest potential applications in material science and catalysis. The electron-withdrawing nature of the nitro group can create a dipole moment in the molecule, which is a desirable feature for nonlinear optical materials. The pyrimidine ring system can also coordinate with metal ions, suggesting potential applications in the design of novel catalysts or metal-organic frameworks (MOFs). Further research in these areas could uncover new and valuable applications for this and related compounds.

Interactive Data Table: Physicochemical Properties of 2-Amino-5-nitropyrimidine

PropertyValue
Molecular FormulaC4H4N4O2
Molecular Weight140.10 g/mol sigmaaldrich.comnih.gov
Melting Point235-237 °C sigmaaldrich.comsigmaaldrich.com
AppearanceFine Crystalline Powder sigmaaldrich.comsigmaaldrich.com
InChI KeySSHFCFRJYJIJDV-UHFFFAOYSA-N sigmaaldrich.comnih.govnist.gov

Q & A

Basic: What experimental design considerations are critical for synthesizing N-butyl-5-nitropyrimidin-2-amine with high purity?

Answer:

  • Reaction Optimization : Use solvent systems like ethanol or acetonitrile, which balance solubility and reactivity for pyrimidine derivatives. Monitor reaction progress via TLC or HPLC, as described for analogous nitropyrimidine syntheses .
  • Purification : Employ column chromatography with silica gel (eluent: ethyl acetate/hexane gradient) to isolate the product. Recrystallization from a toluene/hexane mixture improves crystalline purity, as demonstrated in structurally similar compounds .
  • Yield Enhancement : Optimize stoichiometry of the nitro-substitution step, ensuring excess alkylamine (e.g., n-butylamine) to drive the reaction to completion .

Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Answer:

  • Spectroscopy :

    • NMR : 1^1H and 13^{13}C NMR confirm substituent positions (e.g., nitration at C5, butyl group at N2). Chemical shifts for pyrimidine protons typically appear at δ 8.5–9.0 ppm .
    • IR : Nitro group vibrations (1520–1350 cm1^{-1}) and amine N–H stretches (~3300 cm1^{-1}) validate functional groups .
  • Crystallography : Single-crystal X-ray diffraction (120 K) resolves intramolecular interactions. For example:

    ParameterValue (Å/°)Source Compound
    C–N bond length1.34–1.38N-butyl derivatives
    Dihedral angles12°–86°Pyrimidine-phenyl systems

Advanced: How can researchers assess the thermal stability and decomposition pathways of this compound?

Answer:

  • Thermogravimetric Analysis (TGA) : Conduct under nitrogen (10°C/min) to identify decomposition onset temperatures. Compare with structurally related nitropyrimidines, which typically degrade above 200°C .
  • Differential Scanning Calorimetry (DSC) : Detect exothermic/endothermic events (e.g., nitro group decomposition) and correlate with mass loss from TGA.
  • Accelerated Stability Studies : Store samples at 40°C/75% RH for 4 weeks. Monitor via HPLC for nitro reduction products (e.g., amine derivatives) or nitrosamine formation, referencing EPA Method 521 for nitrosamine analysis .

Advanced: What strategies resolve contradictions between computational predictions and experimental data for this compound’s molecular interactions?

Answer:

  • Molecular Docking Validation : Compare docking scores (AutoDock Vina) with crystallographic data. For example, hydrogen bonding between the nitro group and target proteins (e.g., kinases) should align with observed bond distances (<3.0 Å) .
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level. Discrepancies in dihedral angles (>10°) may indicate solvent effects or crystal packing forces not modeled computationally .
  • Intermolecular Interaction Analysis : Use Hirshfeld surfaces to quantify weak interactions (e.g., C–H⋯O) observed in crystal structures, which may explain deviations from gas-phase simulations .

Advanced: How can researchers evaluate the biological activity of this compound when structural analogs show mixed efficacy?

Answer:

  • In Vitro Assays :
    • Kinase Inhibition : Screen against ABL1 kinase (linked to leukemia) at 1–100 µM, using imatinib as a positive control. Measure IC50_{50} via fluorescence polarization .
    • Cytotoxicity : Test on K562 (chronic myeloid leukemia) cells using MTT assays. Correlate activity with nitro group positioning, as meta-substitution often enhances potency .
  • SAR Studies : Modify the butyl chain length (e.g., propyl vs. pentyl) to assess hydrophobicity effects on membrane permeability and target binding .

Basic: What analytical methods ensure detection of trace impurities (e.g., nitrosamines) in this compound?

Answer:

  • LC-MS/MS : Use a C18 column (mobile phase: 0.1% formic acid in water/acetonitrile) with MRM transitions specific to nitrosamines (e.g., m/z 75→58 for NDMA). Limit of detection (LOD) should be ≤0.03 ppm .
  • Method Validation : Follow ICH Q2(R1) guidelines for linearity (R2^2 > 0.99), precision (%RSD < 5%), and recovery (90–110%) .

Advanced: How can researchers address gaps in toxicological data for this compound?

Answer:

  • In Silico Predictors : Use OECD QSAR Toolbox to estimate acute toxicity (LD50_{50}) and mutagenicity (Ames test profiles). Cross-validate with analogs showing low hepatotoxicity .
  • In Vivo Alternatives : Employ zebrafish embryo models (OECD TG 236) for developmental toxicity screening. Dose ranges (1–100 µM) mirror therapeutic concentrations .

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